molecular formula C14H18Cl3N3O2S B11980471 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide

Cat. No.: B11980471
M. Wt: 398.7 g/mol
InChI Key: XOMJXSPJIQRWHK-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 2,2-dimethyl substitution, a trichloroethyl group, and a carbothioylamino moiety linked to a 2-hydroxyaniline (ortho-aminophenol) group. Its structural complexity suggests possible applications in agrochemical or pharmaceutical contexts, though explicit biological data are absent in the provided evidence .

Properties

Molecular Formula

C14H18Cl3N3O2S

Molecular Weight

398.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H18Cl3N3O2S/c1-13(2,3)11(22)19-10(14(15,16)17)20-12(23)18-8-6-4-5-7-9(8)21/h4-7,10,21H,1-3H3,(H,19,22)(H2,18,20,23)

InChI Key

XOMJXSPJIQRWHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 2-hydroxyaniline in the presence of a carbothioylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID/Name Key Structural Differences Physicochemical Implications Potential Functional Impact
2-Methyl-N-(...1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl...propanamide
()
2-Hydroxyanilino → 1,5-dimethyl-3-oxo-2-phenylpyrazole Increased aromaticity from pyrazole; methyl groups enhance lipophilicity. Reduced hydrogen bonding (loss of -OH); potential for π-π stacking with aromatic targets.
2,2-Diphenyl-N-(...4-chlorophenyl...acetamide
()
Propanamide → diphenylacetamide; 2-hydroxyanilino → 4-chlorophenyl Higher molecular weight and logP due to diphenyl and Cl substituents. Enhanced steric bulk may limit target accessibility; Cl increases electron-withdrawing effects.
N-(...4-(1,3-thiazol-2-ylsulfamoyl)phenyl...propanamide
()
2-Hydroxyanilino → thiazole-sulfamoyl-phenyl Sulfamoyl group adds polarity; thiazole introduces sulfur for metal coordination. Potential solubility in aqueous environments; possible interactions with metalloenzymes.
N-{...3-phenylthioureido...ethyl}-3,3-dimethylbutanamide
()
Propanamide → 3,3-dimethylbutanamide; 2-hydroxyanilino → phenylthioureido Longer aliphatic chain increases flexibility; phenylthioureido enhances lipophilicity. Reduced hydrogen bonding capacity; increased hydrophobic interactions.
2-Phenyl-N-(...2,6-dibromo-4-methoxyanilino...acetamide
()
2-Hydroxyanilino → 2,6-dibromo-4-methoxyaniline Bromine increases steric hindrance and logP; methoxy group donates electrons. Potential resistance to metabolic degradation; altered electronic environment for binding.
3-Hydroxy-2,2-dimethyl-N-[...N-methyl-N-phenylcarbamoyl...propanamide
()
Carbothioylamino → N-methyl-N-phenylcarbamoyl; additional hydroxyl group Hydroxyl improves solubility; carbamoyl group may enhance stability. Dual hydrogen bond donor/acceptor sites; possible metabolic stability via carbamoyl linkage.
N-(1-(((4-Acetylanilino)carbothioyl)amino)...ethyl)-2-Cl-acetamide
()
2-Hydroxyanilino → 4-acetylanilino; propanamide → 2-chloroacetamide Acetyl group reduces acidity; chloroacetamide introduces electrophilic reactivity. Potential for covalent binding to nucleophilic targets (e.g., cysteine residues).

Key Observations:

Hydrogen Bonding vs. Lipophilicity :

  • Compounds retaining hydroxyl or sulfamoyl groups () favor solubility and polar interactions.
  • Replacement with aromatic () or aliphatic groups () increases logP, favoring membrane permeability but reducing aqueous solubility.

Steric and Electronic Effects :

  • Bulky substituents (e.g., diphenyl in , dibromo in ) may hinder binding to sterically constrained targets.
  • Electron-withdrawing groups (Cl, Br) or electron-donating groups (methoxy) modulate reactivity and interaction specificity.

Functional Group Reactivity :

  • Thiazole () and chloroacetamide () introduce sites for covalent or coordination-based interactions, suggesting divergent mechanisms of action compared to the parent compound.

Notes

  • Limitations : Direct biological or pharmacological data for these compounds are absent in the provided evidence. Comparisons are inferred from structural features and established chemical principles.
  • Tool Relevance : Tools like UCSF Chimera () and AutoDock Vina () could model these compounds’ interactions with biological targets, aiding in rational design.

Biological Activity

The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈Cl₃N₃O₂S
  • Molecular Weight : 392.73 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential applications in drug development.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Caspase activation
A54918Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It showed promising activity against both Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Studies

  • Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the apoptotic effects of the compound on various cancer cell lines. It was found that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis.
    "The compound significantly increased ROS levels, leading to mitochondrial dysfunction and subsequent cell death" .
  • Antimicrobial Efficacy : Research conducted by a team at a university laboratory demonstrated that the compound could be used as a potential antibacterial agent in clinical settings. The study highlighted its effectiveness in inhibiting biofilm formation in bacterial cultures.
    "Our findings suggest that this compound could serve as a lead structure for developing new antibacterials" .

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